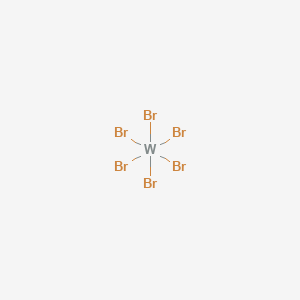
tungsten(VI) iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungsten(VI) iodide is an inorganic compound composed of tungsten and iodine, with the chemical formula ( \text{WI}_6 ). It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by its high oxidation state of tungsten, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tungsten(VI) iodide can be synthesized through several methods. One common approach involves the reaction of tungsten hexachloride (( \text{WCl}_6 )) with hydrogen iodide (( \text{HI} )) under controlled conditions. The reaction proceeds as follows: [ \text{WCl}_6 + 6 \text{HI} \rightarrow \text{WI}_6 + 6 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound typically involves the direct reaction of tungsten metal with iodine at elevated temperatures. This method ensures the formation of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Tungsten(VI) iodide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form tungsten oxides.
Reduction: It can be reduced to lower oxidation states of tungsten iodides.
Substitution: this compound can participate in substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Reducing agents such as hydrogen or metals like zinc can be used.
Substitution: Halide exchange reactions can be performed using halogen gases or halide salts.
Major Products Formed:
Oxidation: Tungsten oxides (( \text{WO}_3 )).
Reduction: Lower oxidation state tungsten iodides (( \text{WI}_4 ), ( \text{WI}_2 )).
Substitution: Formation of mixed halides (( \text{WCl}_x \text{I}_y )).
Applications De Recherche Scientifique
Tungsten(VI) iodide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including photocatalytic reactions.
Biology: this compound clusters have been studied for their antibacterial and antifungal properties.
Medicine: Research is ongoing into its potential use in photodynamic therapy for treating infections.
Industry: It is used in the production of high-performance materials and coatings due to its unique properties.
Mécanisme D'action
The mechanism of action of tungsten(VI) iodide involves its ability to participate in redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. Its high oxidation state allows it to interact with various molecular targets, facilitating electron transfer processes that drive chemical transformations.
Comparaison Avec Des Composés Similaires
- Tungsten(IV) iodide (( \text{WI}_4 ))
- Tungsten(II) iodide (( \text{WI}_2 ))
- Tungsten hexachloride (( \text{WCl}_6 ))
Comparison:
- Oxidation State: Tungsten(VI) iodide has a higher oxidation state compared to tungsten(IV) and tungsten(II) iodides, making it a stronger oxidizing agent.
- Reactivity: this compound is more reactive due to its higher oxidation state, allowing it to participate in a broader range of chemical reactions.
- Applications: While tungsten(IV) and tungsten(II) iodides have specific uses, this compound’s unique properties make it more versatile in applications such as catalysis and material science.
This compound stands out due to its high oxidation state, reactivity, and versatility, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
13701-86-5 |
|---|---|
Formule moléculaire |
Br6W |
Poids moléculaire |
663.3 g/mol |
Nom IUPAC |
hexabromotungsten |
InChI |
InChI=1S/6BrH.W/h6*1H;/q;;;;;;+6/p-6 |
Clé InChI |
OQVJXQJWYQNWTI-UHFFFAOYSA-H |
SMILES canonique |
Br[W](Br)(Br)(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


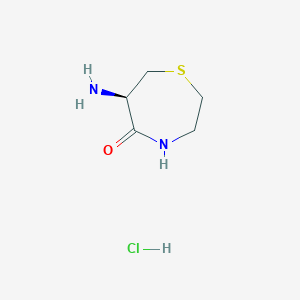
![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate](/img/structure/B13733552.png)
![2-Anthracenesulfonic acid, 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B13733554.png)


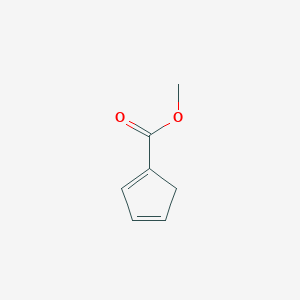
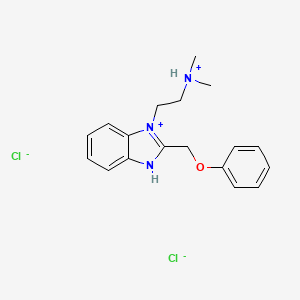

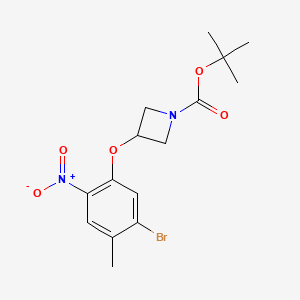
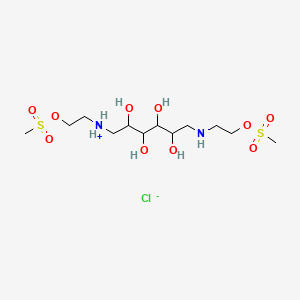

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid](/img/structure/B13733589.png)

![Rel-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13733592.png)
